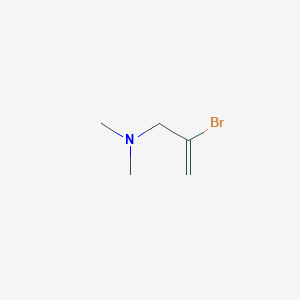

2-bromo-N,N-dimethylprop-2-en-1-amine

Description

Properties

CAS No. |

14326-14-8 |

|---|---|

Molecular Formula |

C5H10BrN |

Molecular Weight |

164.04 g/mol |

IUPAC Name |

2-bromo-N,N-dimethylprop-2-en-1-amine |

InChI |

InChI=1S/C5H10BrN/c1-5(6)4-7(2)3/h1,4H2,2-3H3 |

InChI Key |

ZECQWMIJWDURLX-UHFFFAOYSA-N |

SMILES |

CN(C)CC(=C)Br |

Canonical SMILES |

CN(C)CC(=C)Br |

Other CAS No. |

14326-14-8 |

Synonyms |

2-Bromo-N,N-dimethyl-2-propen-1-amine |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

2-Bromo-N,N-dimethylprop-2-en-1-amine is utilized in various organic synthesis pathways. It serves as a key intermediate in the preparation of more complex molecules. For instance, it can be used to synthesize:

- Bis[(2-dimethylamino)phenyl]amine through a multi-step reaction procedure.

- 6-[2-(dimethylamino)phenyl]-2,2-bipyridine , which involves lithiation followed by reaction with bipyridine .

2. Polymer Chemistry

The compound is also significant in the field of polymer chemistry. It has been employed in the synthesis of polycationic materials for gene delivery applications. Research indicates that polymers derived from this compound exhibit favorable transfection efficiencies comparable to commercially available reagents like Lipofectin® .

Case Study 1: Gene Delivery Systems

A study focused on developing polycationic materials for gene delivery demonstrated that polymers synthesized from this compound could effectively encapsulate DNA and facilitate its uptake by cells. The optimal weight ratio of polymer to DNA was found to be between 6:1 and 13:1, achieving high transfection rates independent of serum conditions .

| Polymer Composition | Transfection Efficiency (%) |

|---|---|

| Poly(ethylene imine) | 45 |

| Copolymer with PEG | 60 |

| Copolymer with DMAEMA | 55 |

Case Study 2: Synthesis of Bioactive Compounds

In another research effort, the compound was utilized as a precursor for synthesizing bioactive molecules. The study highlighted the compound's role in creating phosphoramide mustards, which have potential applications in cancer therapy due to their cytotoxic properties upon activation in hypoxic conditions .

Comparison with Similar Compounds

N,N-Dimethylprop-2-en-1-amine (CAS 2155-94-4)

- Structure: Lacks the bromine substituent; only a dimethylamino group and allylic double bond.

- Reactivity : Less electrophilic at the β-carbon due to the absence of bromine. Primarily used in hydroformylation and hydrazone formation .

- Applications : Serves as a ligand precursor in transition metal catalysis .

3-Bromo-N,N-dimethylprop-2-en-1-amine Derivatives

- Examples : (E)-3-(3-Fluoro-4-iodophenyl)-N,N-dimethylprop-2-en-1-ammonium bromide and (E)-3-(4-fluorophenyl)-N,N-dimethylprop-2-en-1-amine .

- Structural Differences : Aryl or halogen substituents on the phenyl ring instead of a simple bromine.

- Reactivity : Enhanced steric and electronic effects due to aryl groups, enabling regioselective [2,3]-rearrangements .

2-Bromo-N,N-dimethylaniline (CAS 698-00-0)

- Structure : Aromatic amine with bromine at the ortho position.

- Reactivity : Electrophilic aromatic substitution is favored over allylic reactivity.

- Applications : Intermediate in agrochemicals and dyes .

Mechanistic Insights

- 2-Bromo-N,N-dimethylprop-2-en-1-amine : Bromine acts as a leaving group in [2,3]-sigmatropic rearrangements, enabling stereoselective bond formation. Computational studies highlight transition states stabilized by electron-withdrawing effects .

- Fluorinated Analogs : Fluorine substituents increase thermal stability but reduce electrophilicity compared to bromine, altering reaction kinetics .

Spectral and Physical Properties

Q & A

Q. What are the established synthetic routes for 2-bromo-N,N-dimethylprop-2-en-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, palladium-catalyzed C-H activation using substrates like allyl amines can introduce the bromo and dimethylamino groups (see ). Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), ligand selection (e.g., phosphine ligands), and solvent polarity. Reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TSP). The bromo substituent deshields adjacent protons, while dimethylamino groups show distinct singlet peaks (~2.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolves spatial configuration, particularly for derivatives with bulky substituents ().

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

The bromo group acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the dimethylamino group can reduce reaction rates. Computational studies (DFT) suggest that electron-withdrawing effects of the bromine enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks. Contrasting reactivities are observed in Pd-catalyzed vs. Cu-mediated systems, requiring tailored catalytic conditions .

Q. How can researchers resolve discrepancies in reaction yields under varying pH and temperature conditions?

Contradictions often arise from competing reaction pathways. For example:

- Low pH : Protonation of the dimethylamino group reduces its electron-donating capacity, slowing nucleophilic substitutions.

- High temperature : Favors elimination over substitution (e.g., forming alkenes).

Methodological solutions include: - Kinetic vs. thermodynamic control studies : Monitor intermediates via in situ IR or LC-MS.

- Design of Experiments (DoE) : Statistically optimize parameters like pH (6–8), temperature (60–100°C), and solvent (DMF vs. THF) .

Q. What strategies are recommended for assessing the compound’s stability under environmental stressors?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

- Photodegradation : Use UV-Vis spectroscopy to track changes under light exposure (λ = 254–365 nm).

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) and quantify degradation products via HPLC .

Q. How can computational modeling predict electronic effects of substituents on reaction mechanisms?

- DFT Calculations : Model transition states to compare activation energies for bromine vs. other halogens. Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility differences in polar vs. nonpolar media.

Q. What protocols mitigate nitrosamine impurities during synthesis?

Nitrosamines can form if secondary amines react with nitrite sources. Mitigation includes:

- Strict reagent purification : Remove trace nitrites from solvents.

- Post-reaction quenching : Add ascorbic acid to reduce nitrosating agents.

- LC-MS/MS monitoring : Quantify impurities at ng/ppm levels per EMA guidelines ().

Data Contradiction and Mechanistic Analysis

Q. How to reconcile conflicting data on regioselectivity in substitution vs. elimination reactions?

Contradictions may stem from:

- Steric effects : Bulky groups favor elimination (e.g., Hofmann vs. Zaitsev products).

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for substitution.

Approach: - Isotopic labeling : Use ²H or ¹³C to trace bond-breaking pathways.

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.